tert-butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate
Description
tert-Butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Properties
IUPAC Name |
tert-butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(22)18-8-7-15(21)20-14-10-11-9-12(23-4)5-6-13(11)19-14/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEUZJZNKJKKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC2=C(N1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Attachment of the Carbamate Group: The tert-butyl carbamate group is introduced by reacting the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, to form N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the carbamate moiety can lead to the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Protecting Groups: The tert-butyl carbamate group is used as a protecting group for amines in organic synthesis.
Biology
Enzyme Inhibitors: Indole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound’s structure is similar to that of many pharmacologically active molecules, making it a candidate for drug development.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity. The carbamate group can also interact with proteins, modifying their function.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole side chain.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
tert-Butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate: is unique due to its combination of a methoxy-substituted indole core and a tert-butyl carbamate group, which provides stability and specific reactivity in synthetic applications.
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